![molecular formula C28H37NO3 B14370729 (6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol CAS No. 91423-89-1](/img/structure/B14370729.png)
(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[135212,801,602,14015,19012,23]tricosa-8(23),9,11-trien-11-ol” is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the ring systems.
Functional group transformations: to introduce the cyclopropylmethyl and tetramethyl groups.
Oxidation and reduction reactions: to achieve the desired oxidation states of the atoms.
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions, which can alter the oxidation state of the molecule.
Substitution reactions: , where functional groups are replaced by other groups.
Addition reactions: , particularly at the double bonds present in the structure.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: on cell surfaces to modulate signaling pathways.
Incorporating into biological membranes: and altering their properties.
相似化合物的比较
Similar Compounds
Similar compounds might include other complex organic molecules with multiple ring systems and functional groups, such as:
Steroids: , which have multiple fused ring systems.
Alkaloids: , which often contain nitrogen atoms in ring structures.
Terpenes: , which are characterized by their multiple ring systems and diverse functional groups.
属性
CAS 编号 |
91423-89-1 |
|---|---|
分子式 |
C28H37NO3 |
分子量 |
435.6 g/mol |
IUPAC 名称 |
(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol |
InChI |
InChI=1S/C28H37NO3/c1-24(2)19-14-26-9-10-28(19,32-25(24,3)4)23-27(26)11-12-29(15-16-5-6-16)20(26)13-17-7-8-18(30)22(31-23)21(17)27/h7-8,16,19-20,23,30H,5-6,9-15H2,1-4H3/t19-,20-,23-,26?,27?,28?/m1/s1 |
InChI 键 |
MFRSJMQUIFQWSF-FDVYNSMHSA-N |
手性 SMILES |
CC1([C@H]2CC34CCC2([C@H]5C36CCN([C@@H]4CC7=C6C(=C(C=C7)O)O5)CC8CC8)OC1(C)C)C |
规范 SMILES |
CC1(C2CC34CCC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)CC8CC8)OC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


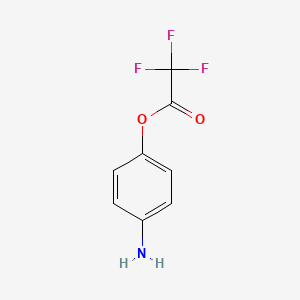
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
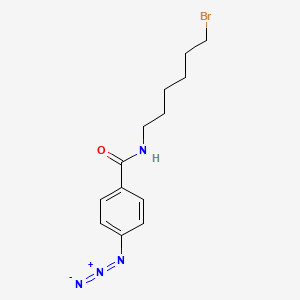
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
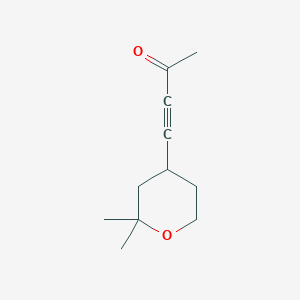
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
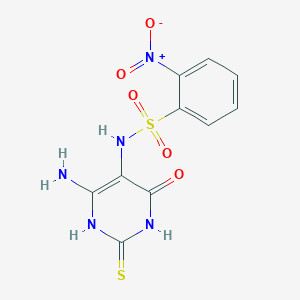

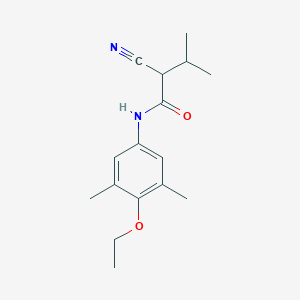
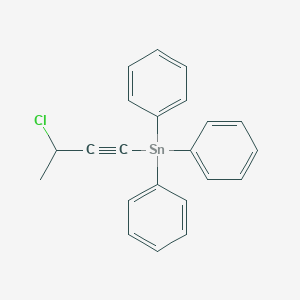
![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
